

Application Notes and Protocols for Fedratinib Treatment in Murine Models of Myelofibrosis

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Compound of Interest

Compound Name: Fedratinib

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These application notes provide a comprehensive overview of the use of **fedratinib**, a selective JAK2 inhibitor, in preclinical murine models of myelofibrosis (MF). The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of **fedratinib** and other potential therapeutic agents for MF.

Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and abnormal blood cell counts. Constitutive activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a key driver of the disease.[1] **Fedratinib** selectively inhibits JAK2, thereby blocking the phosphorylation of STAT3 and STAT5, which in turn inhibits cell proliferation and induces apoptosis in malignant cells.[2][3][4] Preclinical studies in various mouse models of MF have demonstrated the efficacy of **fedratinib** in ameliorating disease phenotypes.[1][5][6][7]

Data Presentation: Efficacy of Fedratinib in Murine Models of Myelofibrosis

The following tables summarize the quantitative data from key preclinical studies of **fedratinib** in different murine models of myelofibrosis.

Table 1: Effect of **Fedratinib** on Hematological Parameters and Spleen Weight

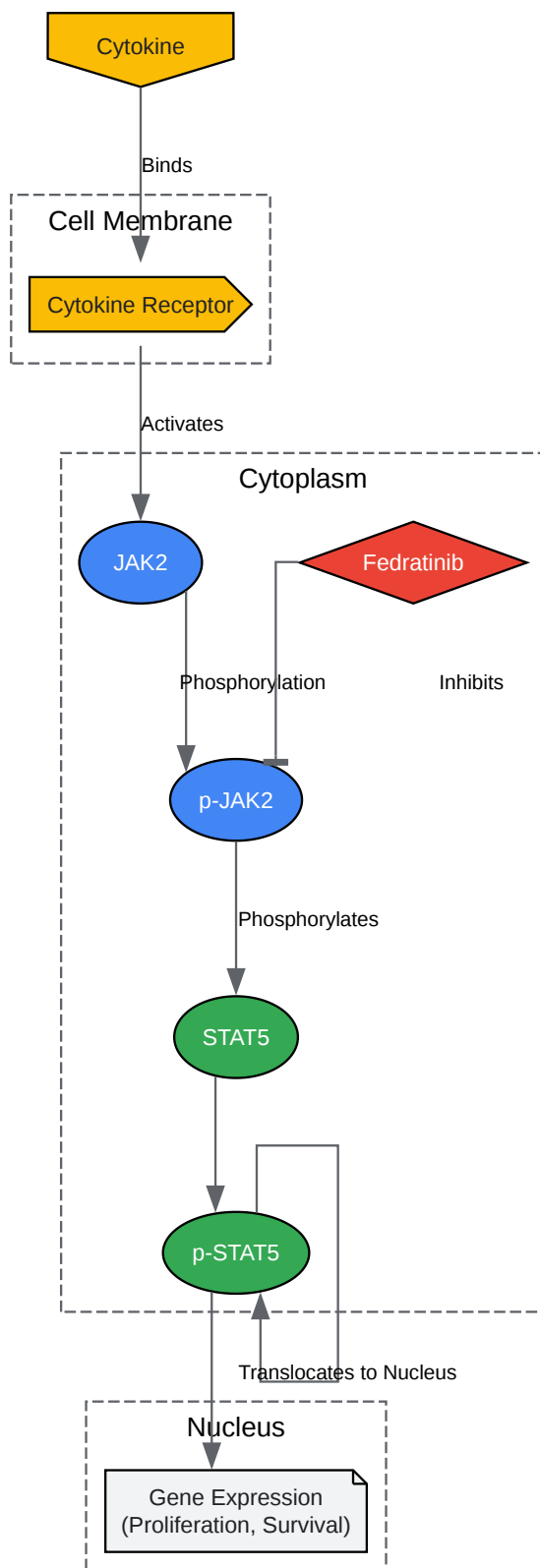
Murine Model	Treatment Group	Dose and Duration	Change in White Blood Cell (WBC) Count	Change in Platelet Count	Change in Hematocrit (%)	Spleen Weight Reduction	Reference
JAK2V61 7F Retroviral Transplant	Fedratinib	120 mg/kg/day, 21 days	Reduced to near normal levels	Normalized	Increased towards normal	Significantly reduced	[6][7]
Vehicle	-	Elevated	Elevated	Reduced	-	[6][7]	
JAK2V61 7F Knock-in (PPMF model)	Fedratinib	100-150 mg/kg/day, ~10 weeks	Reduction towards normal	Variable effects	Variable effects	Sharply decreased	[5][8]
Vehicle	-	Elevated	Elevated	-	-	[5][8]	
MPLW51 5L-driven (PTMF model)	Fedratinib	150-240 mg/kg/day, 15 weeks	Reduction from ~100x10 ⁹ /L to ~30x10 ⁹ /L	Variable effects	Variable effects	Sharply decreased	[5]
Vehicle	-	Markedly elevated	-	-	-	[5]	

Table 2: Effect of **Fedratinib** on Bone Marrow Fibrosis and Allele Burden

Murine Model	Treatment Group	Dose and Duration	Effect on Bone Marrow Fibrosis	Effect on Osteosclerosis	Effect on JAK2V617F Allele Burden	Reference
JAK2V617 F Retroviral Transplant	Fedratinib	120 mg/kg/day, 21 days	Improved	Not reported	Decreased	[1][6]
Vehicle	-	Present	Not reported	-	[1][6]	
JAK2V617 F Knock-in (PPMF model)	Fedratinib	100-150 mg/kg/day, ~10 weeks	Complete blockade of development	Complete blockade of development	No decrease in bone marrow; decreased in spleen progenitor cells	[5][8][9]
Vehicle	-	Progressive fibrosis	Progressive osteosclerosis	-	[5][8]	
MPLW515 L-driven (PTMF model)	Fedratinib	150-240 mg/kg/day, 15 weeks	Not significantly suppressed	Not significantly suppressed	Not applicable	[5][8]
Vehicle	-	Severe fibrosis	Severe osteosclerosis	Not applicable	[5]	

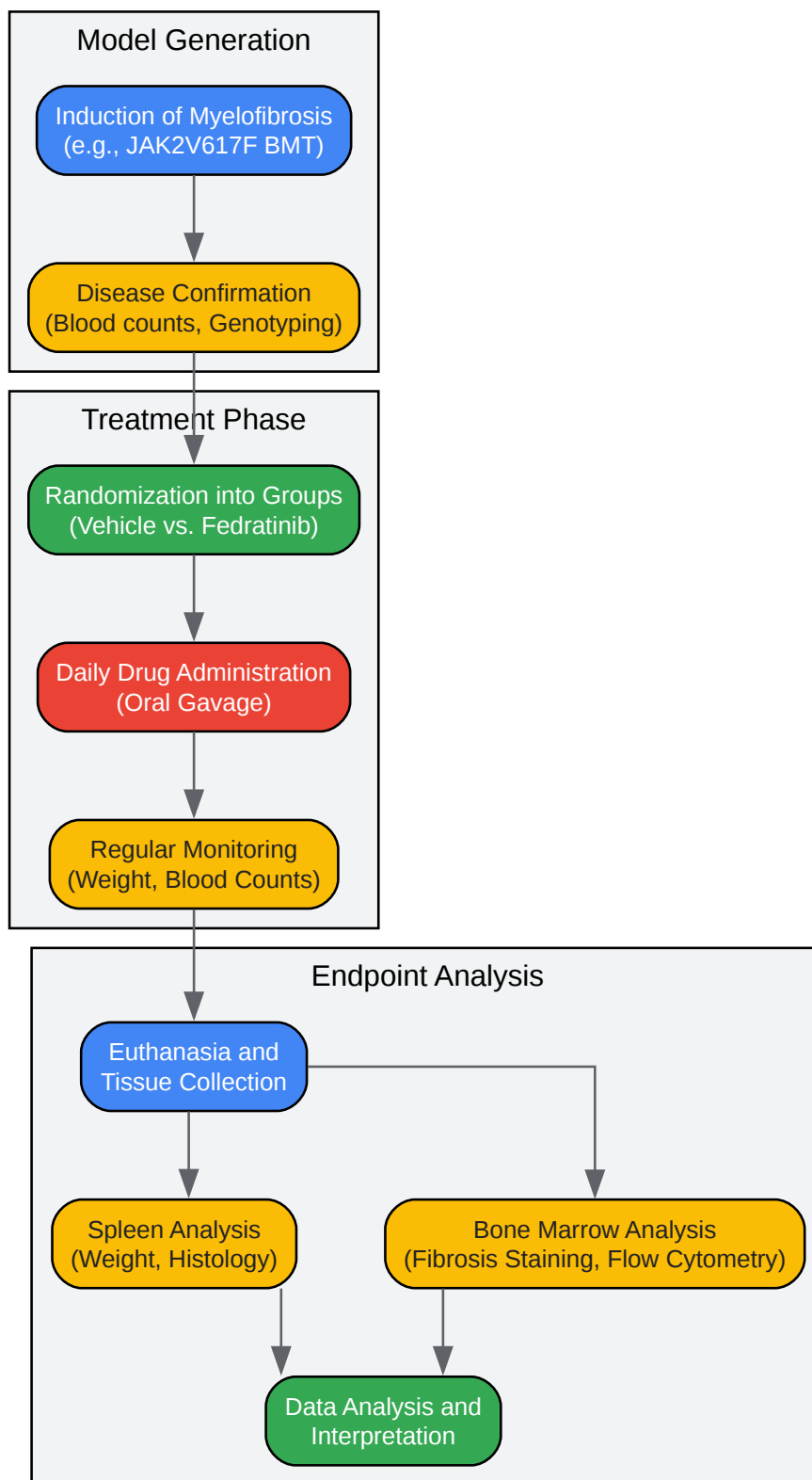
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **fedratinib** and a typical experimental workflow for its evaluation in a murine model of myelofibrosis.



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Figure 1: Mechanism of action of **fedratinib** in the JAK/STAT signaling pathway.



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